4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one
Description
Properties
IUPAC Name |
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)phthalazin-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N4O4/c1-15-7-6-8-17(11-15)29-25(30)21-10-5-4-9-20(21)22(27-29)24-26-23(28-33-24)16-12-18(31-2)14-19(13-16)32-3/h4-14H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKGBBACNSROSEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC(=C5)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions to form the oxadiazole ring . The reaction conditions often include the use of reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects . Additionally, it may interact with cellular signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Chemistry
The compound belongs to a class of hybrid heterocycles combining phthalazinone and oxadiazole motifs. Below is a comparative analysis with structurally related compounds:
*Estimated using computational tools (e.g., ChemDraw).
Key Comparative Insights
Oxadiazole Derivatives: The target compound shares the 1,2,4-oxadiazole ring with oxadiazon, a herbicide. However, oxadiazon’s dichlorophenyl and tert-butyl groups confer lipophilicity (LogP = 4.8), favoring membrane penetration in plants. Unlike oxadiazon’s 1,3,4-oxadiazol-2(3H)-one structure, the target compound’s 1,2,4-oxadiazole lacks a ketone oxygen, altering electronic properties and hydrogen-bonding capacity .
Phthalazinone vs. Pyrazolone/Triazolone Cores: Compound 4g () features a pyrazolone core linked to a tetrazole, which is more polar than the phthalazinone-oxadiazole hybrid. This polarity may limit blood-brain barrier penetration compared to the target compound . Triazolone derivatives () exhibit antifungal activity via CYP51 inhibition. The phthalazinone core in the target compound may instead target poly(ADP-ribose) polymerase (PARP), a mechanism seen in oncology candidates .
Substituent Effects: The 3,5-dimethoxyphenyl group in the target compound provides electron-donating methoxy substituents, enhancing π-π stacking with aromatic residues in enzyme binding pockets. This contrasts with oxadiazon’s electron-withdrawing chlorine atoms, which improve herbicidal activity through radical generation . The 3-methylphenyl substituent on the phthalazinone ring may sterically hinder metabolism at the ortho position, extending half-life compared to unsubstituted analogues .
Pharmacological and Industrial Relevance
- Drug Development : The target compound’s balanced lipophilicity and dual heterocyclic architecture make it a candidate for kinase or PARP inhibition, unlike oxadiazon’s niche agricultural use .
- Synthetic Challenges: The coupling of phthalazinone and oxadiazole rings requires precise stoichiometry and catalysts (e.g., Pd for cross-coupling), whereas triazolone derivatives () are synthesized via click chemistry, offering higher yields .
Biological Activity
The compound 4-[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(3-methylphenyl)-1,2-dihydrophthalazin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and the mechanisms underlying its activity against various biological targets.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxadiazole ring and subsequent functionalization to introduce the phthalazinone moiety. The structure can be characterized using techniques such as NMR spectroscopy and mass spectrometry.
Antimicrobial Activity
Recent studies have shown that derivatives of oxadiazoles exhibit significant antimicrobial properties. For instance, compounds containing the oxadiazole ring have been reported to possess activity against both gram-positive and gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways.
| Microbial Strain | Activity |
|---|---|
| Bacillus cereus | Strong |
| Staphylococcus aureus | Moderate |
| Escherichia coli | Weak |
Anticancer Activity
The anticancer potential of this compound has been evaluated in various cancer cell lines. Notably, studies have demonstrated that it exhibits cytotoxic effects against liver carcinoma (HepG2) and breast cancer (MCF7) cell lines. The cytotoxicity is often assessed using assays such as MTT or sulforhodamine B (SRB).
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 18.78 |
| MCF7 | 25.00 |
| HUH7 | 10.10 |
These values indicate that the compound can be more effective than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) in certain contexts.
Mechanistic Insights
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Topoisomerase Inhibition : Compounds with oxadiazole moieties have been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and repair.
- Apoptosis Induction : The compound may trigger apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
- Antioxidant Activity : Some studies suggest that these compounds possess antioxidant properties that help mitigate oxidative stress in cells.
Case Studies
Several case studies highlight the efficacy of oxadiazole derivatives in preclinical models:
- Study on HepG2 Cells : A study demonstrated that treatment with the compound led to a significant reduction in cell viability compared to untreated controls, indicating strong anticancer potential.
- Antimicrobial Efficacy : In vitro testing against various microbial strains showed that certain derivatives exhibited improved activity compared to traditional antibiotics, suggesting a promising avenue for developing new antimicrobial agents.
Q & A
Q. What are the key synthetic pathways for constructing this compound?
The synthesis typically involves three critical steps:
- Oxadiazole ring formation : Cyclization of amidoxime precursors with carboxylic acid derivatives under reflux conditions (e.g., using POCl₃ or DCC as coupling agents) .
- Phthalazinone core assembly : Condensation of phthalic anhydride derivatives with hydrazine, followed by functionalization at the N2 position .
- Coupling reactions : Suzuki or Ullmann cross-coupling to integrate the 3,5-dimethoxyphenyl and 3-methylphenyl substituents . Purity optimization often requires column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (methanol/ethanol) .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and ring connectivity .
- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
- HPLC : Assesses purity (>95% required for pharmacological studies) .
- X-ray crystallography : Resolves stereochemical ambiguities in the phthalazinone and oxadiazole moieties .
Q. How do solvent and temperature conditions influence synthetic yields?
- Oxadiazole formation : Reflux in anhydrous DMF or THF at 80–100°C improves cyclization efficiency .
- Coupling reactions : Polar aprotic solvents (e.g., DMSO) and temperatures of 60–80°C enhance cross-coupling yields .
- Acidic/basic workup (e.g., NaHCO₃ or HCl) is critical for isolating intermediates .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data?
Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from:
- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzymatic sources .
- Structural analogs : Substitutions like bromine (vs. methoxy) on the phenyl ring alter electron density and binding affinity .
- Purity thresholds : Impurities >5% can skew dose-response curves; validate via HPLC and elemental analysis .
- Solubility : Use DMSO/carboxymethylcellulose vehicles at controlled concentrations to avoid aggregation .
Q. How can computational modeling predict target interactions?
- Molecular docking (AutoDock/Vina) : Identifies potential binding pockets in kinases or GPCRs by aligning the oxadiazole and phthalazinone groups with catalytic residues .
- MD simulations (GROMACS) : Assesses stability of ligand-receptor complexes over 100-ns trajectories, highlighting key hydrogen bonds (e.g., between methoxy groups and Arg residues) .
- QSAR models : Correlate substituent electronegativity (Hammett constants) with inhibitory activity .
Q. What methods optimize selectivity against off-target proteins?
- Fragment-based design : Replace 3-methylphenyl with bulkier groups (e.g., tert-butyl) to sterically block off-target binding .
- Isothermal titration calorimetry (ITC) : Quantifies binding enthalpy/entropy to prioritize high-specificity analogs .
- Kinase profiling panels : Test against 50+ kinases to identify selectivity cliffs .
Q. How do electronic effects of substituents influence reactivity?
- Methoxy groups : Electron-donating 3,5-dimethoxy substituents enhance oxadiazole’s π-π stacking with aromatic residues (e.g., Tyr in ATP-binding sites) .
- Chlorine/methyl analogs : Electron-withdrawing groups increase electrophilicity, improving cross-coupling efficiency but reducing metabolic stability .
- DFT calculations : Predict charge distribution and frontier molecular orbitals to guide synthetic modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
